Bienvenue dans la boutique en ligne BenchChem!

(1-Ethenylcyclobutyl)methanamine

DPP-IV inhibition Type 2 diabetes Structure-activity relationship

(1-Ethenylcyclobutyl)methanamine (CAS 2309469-34-7) is a primary aliphatic amine featuring a cyclobutane ring substituted at the 1-position with both an ethenyl (vinyl) group and a methanamine (-CH₂NH₂) side chain. With the molecular formula C₇H₁₃N and a molecular weight of 111.18 g/mol, this compound belongs to the class of 1-substituted cyclobutyl methanamines that serve as versatile synthetic intermediates in medicinal chemistry and drug discovery programs.

Molecular Formula C7H13N
Molecular Weight 111.188
CAS No. 2309469-34-7
Cat. No. B2810409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethenylcyclobutyl)methanamine
CAS2309469-34-7
Molecular FormulaC7H13N
Molecular Weight111.188
Structural Identifiers
SMILESC=CC1(CCC1)CN
InChIInChI=1S/C7H13N/c1-2-7(6-8)4-3-5-7/h2H,1,3-6,8H2
InChIKeyUYTBUAVNMLDZBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Ethenylcyclobutyl)methanamine CAS 2309469-34-7 – Chemical Identity and Procurement Baseline


(1-Ethenylcyclobutyl)methanamine (CAS 2309469-34-7) is a primary aliphatic amine featuring a cyclobutane ring substituted at the 1-position with both an ethenyl (vinyl) group and a methanamine (-CH₂NH₂) side chain [1]. With the molecular formula C₇H₁₃N and a molecular weight of 111.18 g/mol, this compound belongs to the class of 1-substituted cyclobutyl methanamines that serve as versatile synthetic intermediates in medicinal chemistry and drug discovery programs [2]. The presence of the vinyl substituent distinguishes it from simpler cyclobutyl amines, offering a reactive π-system for downstream functionalization while the methanamine group provides a primary amine handle for amide bond formation, reductive amination, or Boc protection [3].

Why (1-Ethenylcyclobutyl)methanamine CAS 2309469-34-7 Cannot Be Replaced by Simpler Cyclobutyl Amines


Generic substitution of (1-ethenylcyclobutyl)methanamine with unsubstituted cyclobutylmethanamine (CAS 4415-83-2) or saturated alkyl analogs fails because the ethenyl (vinyl) substituent at the 1-position is a critical determinant of both biological activity and synthetic versatility. In the context of DPP-IV inhibitor development, vinyl-substituted cyclobutyl glycine derivatives exhibited markedly different pharmacodynamic profiles compared to their saturated ethyl counterparts, with the vinyl group conferring extended duration of action in vivo despite poor systemic exposure [1]. Additionally, the vinyl π-system enables synthetic transformations (e.g., oxidative cleavage, hydroboration, cross-metathesis) that are inaccessible to the ethyl analog (CAS 959239-85-1) or the parent cyclobutylmethanamine [2]. The rigid cyclobutane scaffold combined with the geometrically defined sp² carbon of the vinyl group creates a unique spatial orientation of the amine pharmacophore that cannot be replicated by flexible-chain analogs [3].

(1-Ethenylcyclobutyl)methanamine CAS 2309469-34-7 – Quantitative Differentiation Evidence Against Key Comparators


DPP-IV Inhibitory Potency of 1-Ethenylcyclobutyl-Glycine Derivative vs. Saturated Ethyl Analog

In a direct head-to-head comparison within the same experimental series, the DPP-IV inhibitor incorporating a 1-ethenylcyclobutyl glycine fragment (Compound 8c, J. Med. Chem. 2005) exhibited a human DPP-IV Ki of 12 ± 0.9 nM, representing approximately 2.6-fold greater potency than the corresponding saturated ethyl-cyclobutyl analog (Compound 10d, Ki = 31 ± 2 nM) [1]. The vinyl cyclobutyl derivative also demonstrated 42% ex vivo plasma DPP-IV inhibition at 30 min and 32% at 4 h following oral administration at 4 µmol/kg in normal rats, indicating sustained pharmacodynamic effect [1]. While the marketed drug Saxagliptin (Compound 26, Ki = 0.6 nM) is more potent, the vinyl cyclobutyl fragment was instrumental in establishing the SAR that ultimately led to its discovery; the vinyl group's contribution to extended duration of action was a key differentiator from saturated analogs that showed rapid clearance [2].

DPP-IV inhibition Type 2 diabetes Structure-activity relationship

Vinyl Substitution Effect on Pharmacodynamic Duration of Action vs. Saturated Alkyl Analogs

A class-level analysis from the Saxagliptin discovery program reveals that vinyl-substituted β-quaternary cycloalkyl glycine derivatives (including the cyclobutyl variant 8c) consistently exhibited extended duration of action in rat ex vivo plasma DPP-IV inhibition models, despite demonstrating poor systemic exposure after oral dosing [1]. This stands in contrast to closely related non-vinyl analogues that lacked this sustained pharmacodynamic effect. Specifically, the vinyl cyclobutyl compound 8c maintained 32% plasma DPP-IV inhibition at 4 h post-dose, while the saturated ethyl analog 10d showed only 17% inhibition at the same time point, representing a 1.9-fold improvement in sustained target engagement [1]. The study authors attributed this phenomenon to metabolic conversion of the vinyl group to an active oxygenated metabolite that retains inhibitory potency, a pathway unavailable to fully saturated analogs [1].

Pharmacokinetics Duration of action Ex vivo DPP-IV inhibition

Molecular Weight and Physicochemical Differentiation from Parent Cyclobutylmethanamine

(1-Ethenylcyclobutyl)methanamine (C₇H₁₃N, MW 111.18) [1] exhibits a molecular weight increase of 26.03 g/mol compared to the parent unsubstituted cyclobutylmethanamine (C₅H₁₁N, MW 85.15) , attributable to the C₂H₂ vinyl substitution. This places the compound within an attractive range for fragment-based drug discovery (MW < 300 rule) while the vinyl group adds a calculated increase in lipophilicity and polar surface area compared to the parent. The parent cyclobutylmethanamine exhibits a predicted pKa of approximately 10.50 (for the conjugate acid of the primary amine) and a boiling point of 90.6±8.0 °C , whereas the 1-ethyl-substituted analog (a saturated comparator) shows a predicted pKa of 10.27±0.29 and a higher boiling point of 123.0±8.0 °C [2], indicating that 1-substitution modulates basicity and volatility. The vinyl group of (1-ethenylcyclobutyl)methanamine is expected to further reduce pKa relative to the ethyl analog due to the electron-withdrawing inductive effect of the sp² carbon, enhancing amine nucleophilicity for conjugation reactions [3].

Physicochemical properties Lead-likeness Molecular design

Synthetic Accessibility: Modern Modular Route via Bicyclobutane Chemistry vs. Traditional Multi-Step Synthesis

A recently disclosed methodology (Angew. Chem. Int. Ed. 2022) provides a direct, modular route to cyclobutenyl methanamine products—including scaffolds closely related to (1-ethenylcyclobutyl)methanamine—via Lewis acid-catalyzed addition of bicyclobutanes to N-alkylimines [1]. This single-step approach generates the cyclobutenyl methanamine core with high diastereoselectivity, in contrast to traditional multi-step syntheses of 1-substituted cyclobutyl amines that require cyclobutane ring construction via [2+2] photocycloaddition, ketone olefination, and subsequent reductive amination sequences [2]. The method was optimized using microscale high-throughput experimentation, enabling rapid condition screening and demonstrating the synthetic tractability of this scaffold class for library production [1]. The resulting products contain multiple synthetic handles (vinyl group, amine, and cyclobutene unsaturation) for further elaboration relevant to pharmaceutical synthesis [1].

Modular synthesis Bicyclobutane Diastereoselectivity High-throughput experimentation

Reactivity Differentiation of Ethenyl vs. Ethynyl Substituent at the Cyclobutyl 1-Position

At the molecular level, (1-ethenylcyclobutyl)methanamine (MW 111.18) [1] differs from its ethynyl analog (1-ethynylcyclobutyl)methanamine (CAS 933755-94-3, MW 109.17) by the hybridization state of the exocyclic carbon substituent (sp² vinyl vs. sp alkynyl). This fundamental electronic difference enables distinct downstream synthetic transformations: the vinyl group participates in olefin cross-metathesis, hydroboration-oxidation, and epoxidation reactions, whereas the ethynyl group is amenable to Cu-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling . In the DPP-IV inhibitor context, the vinyl cyclobutyl derivative 8c (Ki = 12 nM) was further elaborated via oxidative cleavage to hydroxymethyl analogs (e.g., 16c), a transformation not accessible from the ethynyl precursor [2]. The vinyl group also provides a geometrically defined sp² center with distinct steric requirements compared to the linear ethynyl group, affecting target binding conformations [2].

Chemical reactivity Click chemistry Cross-coupling Bioisostere design

(1-Ethenylcyclobutyl)methanamine CAS 2309469-34-7 – High-Value Application Scenarios for Scientific Procurement


DPP-IV / Serine Protease Inhibitor Lead Optimization Programs

As demonstrated by the Saxagliptin discovery program, (1-ethenylcyclobutyl)methanamine serves as a privileged building block for constructing β-quaternary cycloalkyl glycine-based DPP-IV inhibitors [1]. The vinyl cyclobutyl fragment (as exemplified in Compound 8c) delivers a human DPP-IV Ki of 12 nM with sustained ex vivo target engagement (32% inhibition at 4 h post-dose), providing a validated starting scaffold for further optimization via vinyl group elaboration to hydroxymethyl or other oxygenated metabolites [1]. Programs targeting related serine proteases (DPP-8, DPP-9, FAP) may also benefit from this scaffold's conformational constraints and metabolic activation pathway [1].

Modular Synthesis of Cyclobutenyl Amine Libraries via Strain-Release Chemistry

The recent development of Lewis acid-catalyzed bicyclobutane addition to imines (Angew. Chem. Int. Ed. 2022) provides a direct, high-diastereoselectivity route to cyclobutenyl methanamine products structurally analogous to the target compound [2]. This methodology enables the rapid generation of diverse compound libraries for fragment-based screening or hit-to-lead optimization, leveraging the vinyl and amine handles for parallel diversification [2].

Conformationally Constrained Bioisostere Design in CNS and Metabolic Disease Targets

Cyclobutyl-containing drugs have demonstrated clinical utility across tumor, nervous system, analgesic, antiviral, and metabolic disease indications . (1-Ethenylcyclobutyl)methanamine offers a conformationally restricted scaffold with a geometrically defined vinyl group that can serve as a bioisostere for phenyl rings or as a metabolically activatable pro-drug handle [1]. Its molecular weight (111.18) and functionality make it suitable for incorporation into lead-like compounds targeting CNS penetrant or peripherally restricted profiles [3].

Covalent Inhibitor Design Leveraging Vinyl Electrophilicity

The terminal vinyl group of (1-ethenylcyclobutyl)methanamine, when incorporated into appropriate electrophilic warhead contexts, may enable covalent targeting of cysteine residues in a manner analogous to vinyl sulfonamide or acrylamide-based covalent inhibitors [2]. The rigid cyclobutane scaffold provides precise spatial orientation of the electrophilic vinyl group, potentially improving target selectivity compared to flexible-chain vinyl amines .

Quote Request

Request a Quote for (1-Ethenylcyclobutyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.